2-(3,7-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
Description
2-(3,7-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic compound with a unique structure that includes a purine base modified with a pyrrolidine ring and an acetamide group
Properties
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxo-8-pyrrolidin-1-ylpurin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3/c1-16-9-10(15-12(16)18-5-3-4-6-18)17(2)13(22)19(11(9)21)7-8(14)20/h3-7H2,1-2H3,(H2,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQLINXVJIMXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide typically involves multiple steps:
Formation of the Purine Base: The initial step involves the synthesis of the purine base, which can be achieved through the condensation of appropriate amines and formamides under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the purine base.
Acetamide Group Addition: The final step involves the acylation of the purine derivative with an acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them into hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while reduction could produce alcohols from the carbonyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding purine chemistry and the effects of substituents on reactivity.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its structural similarity to nucleotides makes it useful in studying enzyme interactions and nucleotide metabolism.
Medicine
Medically, the compound is explored for its potential therapeutic applications. Its purine base structure suggests it could interact with various biological targets, including enzymes and receptors involved in cellular processes.
Industry
In industrial applications, the compound’s stability and reactivity make it a candidate for use in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(3,7-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting or modulating their activity. The pyrrolidine ring and acetamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Similar purine structure but with different substituents.
Theophylline (1,3-dimethylxanthine): Another purine derivative with therapeutic applications.
Adenosine: A naturally occurring purine nucleoside with significant biological roles.
Uniqueness
2-(3,7-dimethyl-2,6-dioxo-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is unique due to the combination of its pyrrolidine ring and acetamide group, which are not commonly found together in purine derivatives. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
